molecular formula C22H22N4O2S2 B2908900 1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209379-13-4

1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2908900
CAS RN: 1209379-13-4
M. Wt: 438.56
InChI Key: IQXSJADHVRVONC-UHFFFAOYSA-N
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Description

“1-benzyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic aromatic heterocycle, fused with a benzyl group, a thiophene sulfonyl group, and a piperazine ring .


Synthesis Analysis

The synthesis of similar compounds often starts from simple commercially available building blocks. For instance, the synthesis of benzothiazole sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis of piperidone derivatives, which are structurally similar to the piperazine ring in the target molecule, involves the reaction of aldehyde, ketone, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole core, benzyl group, thiophene sulfonyl group, and piperazine ring each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, benzothiazole sulfonamides can undergo various reactions, including S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Similar compounds have been found to possess drug-like properties .

Future Directions

The future research directions could involve further exploration of the synthesis, characterization, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-benzyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c27-30(28,21-11-6-16-29-21)25-14-12-24(13-15-25)22-23-19-9-4-5-10-20(19)26(22)17-18-7-2-1-3-8-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXSJADHVRVONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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